Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves the construction of the benzofuran ring followed by the introduction of the ester group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using halogens or nitro groups as substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays for their antimicrobial and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate: Known for its antimicrobial properties.
5-Ethyl-3-methyl-benzofuran-2-carboxylic acid: Studied for its potential anticancer activities.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis.
These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-4-9-5-6-11-10(7-9)8(2)12(16-11)13(14)15-3/h5-7H,4H2,1-3H3 |
InChI Key |
NLIBFZCVZPYABU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC |
Origin of Product |
United States |
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